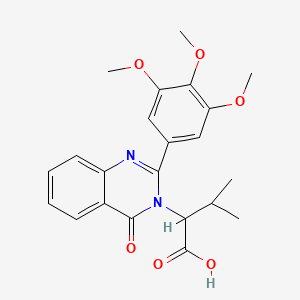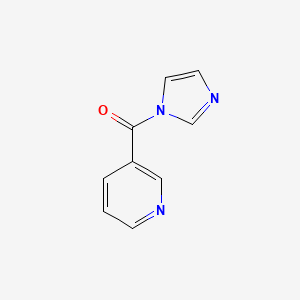![molecular formula C15H20N4O4 B12920306 N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine CAS No. 919772-87-5](/img/structure/B12920306.png)
N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(1-Allyl-1H-imidazol-4-yl)-2-((S)-6-oxopiperidine-2-carboxamido)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a piperidine ring, and a propanoic acid moiety, making it a unique structure with diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Allyl-1H-imidazol-4-yl)-2-((S)-6-oxopiperidine-2-carboxamido)propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperidine intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include allyl bromide, imidazole, and piperidine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(1-Allyl-1H-imidazol-4-yl)-2-((S)-6-oxopiperidine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or piperidine rings using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
(S)-3-(1-Allyl-1H-imidazol-4-yl)-2-((S)-6-oxopiperidine-2-carboxamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-3-(1-Allyl-1H-imidazol-4-yl)-2-((S)-6-oxopiperidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The piperidine ring may interact with receptors or other proteins, influencing cellular pathways. These interactions can lead to changes in biochemical processes, ultimately resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Dichloroaniline: Aniline derivatives used in dye and herbicide production.
Uniqueness
(S)-3-(1-Allyl-1H-imidazol-4-yl)-2-((S)-6-oxopiperidine-2-carboxamido)propanoic acid is unique due to its combination of an imidazole ring, a piperidine ring, and a propanoic acid moiety. This structure provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
919772-87-5 |
|---|---|
Molekularformel |
C15H20N4O4 |
Molekulargewicht |
320.34 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-oxopiperidine-2-carbonyl]amino]-3-(1-prop-2-enylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C15H20N4O4/c1-2-6-19-8-10(16-9-19)7-12(15(22)23)18-14(21)11-4-3-5-13(20)17-11/h2,8-9,11-12H,1,3-7H2,(H,17,20)(H,18,21)(H,22,23)/t11-,12-/m0/s1 |
InChI-Schlüssel |
WHCDWQGAGODLMZ-RYUDHWBXSA-N |
Isomerische SMILES |
C=CCN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)[C@@H]2CCCC(=O)N2 |
Kanonische SMILES |
C=CCN1C=C(N=C1)CC(C(=O)O)NC(=O)C2CCCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12920223.png)





![Methyl methyl[6-(propylsulfanyl)-9H-purin-9-yl]carbamate](/img/structure/B12920260.png)
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-2-yl)acetamide](/img/structure/B12920272.png)


![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)

![N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide](/img/structure/B12920307.png)

